8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3/c15-8-2-1-3-9(16)10(8)11(20)19-6-4-14(5-7-19)12(21)17-13(22)18-14/h1-3H,4-7H2,(H2,17,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQQJYPIGCGNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
Tert-butyl 4-oxopiperidine-1-carboxylate is reacted with potassium cyanide (KCN) and ammonium carbonate in a 1:1.5:3 molar ratio within a water-ethanol solvent system (1:1 vol/vol). The mixture is heated to 95°C for 2 hours, inducing cyclization to form the spiro intermediate.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Temperature | 95°C |
| Solvent | Ethanol/Water (1:1) |
| Catalyst | None |
| Yield | ~65% (crude) |
Post-reaction, the product is cooled to 0°C, filtered, and washed with a cold ethanol-water mixture to isolate the spirocyclic intermediate.
Introduction of the Ethyl Group
The ethyl substituent at position 3 is introduced via alkylation.
Alkylation Protocol
The spiro intermediate is treated with ethyl bromide in dimethylformamide (DMF) under inert atmosphere. Potassium carbonate serves as a base to deprotonate the amine, facilitating nucleophilic substitution.
Optimization Insights:
-
Solvent Choice : DMF enhances solubility and reaction kinetics compared to THF.
-
Workup : The product is extracted with ethyl acetate and purified via silica gel chromatography.
Benzoylation with 2,6-Difluorobenzoyl Chloride
The final step involves coupling the 2,6-difluorobenzoyl group to the spiro amine.
Acylation Reaction
The ethyl-substituted intermediate is dissolved in dichloromethane (DCM) and treated with 2,6-difluorobenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 25°C. The reaction proceeds via nucleophilic acyl substitution.
Key Parameters:
| Parameter | Specification |
|---|---|
| Solvent | DCM |
| Base | Triethylamine |
| Time | 12 hours |
| Yield | 78–82% |
Alternative Coupling Agents
In scaled-up syntheses, HOBt (Hydroxybenzotriazole) and EDCI (Ethyl dimethylaminopropyl carbodiimide) are employed to activate the carboxylic acid derivative, improving yields to 85–88%.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies reveal:
| Solvent | Reaction Rate (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 6 | 82 | 95 |
| DCM | 12 | 78 | 97 |
| THF | 18 | 65 | 90 |
DMF accelerates the reaction but may require additional purification steps due to byproduct formation.
Temperature Effects
Elevating the benzoylation temperature to 40°C reduces reaction time to 8 hours but increases epimerization risk, lowering enantiomeric purity to 92%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Preparative HPLC (C18 column, acetonitrile-water gradient) achieves >98% purity, critical for pharmacological applications.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Cost Index | Scalability |
|---|---|---|---|---|
| A | 3 | 62 | High | Moderate |
| B | 4 | 58 | Medium | High |
Route A, prioritizing fewer steps, is favored for small-scale synthesis, whereas Route B offers better scalability despite lower yield.
Challenges and Troubleshooting
Byproduct Formation
Issue : Over-alkylation at position 3 during ethyl group introduction.
Resolution : Use of stoichiometric ethyl bromide (1.1 equiv) and rigorous temperature control.
Epimerization During Benzoylation
Mitigation : Conduct reactions at ≤25°C and avoid prolonged storage of intermediates.
Industrial-Scale Considerations
Continuous flow reactors enhance reproducibility for the cyclization step, reducing batch-to-batch variability. Membrane-based purification systems replace column chromatography, cutting production time by 40%.
Chemical Reactions Analysis
Types of Reactions
8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations occur efficiently .
Major Products Formed
Scientific Research Applications
8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an anticonvulsant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Critical Analysis of Substituent Effects
Chelating Groups for Enzyme Inhibition
- Pyridine/Imidazole Derivatives (11, 14–15) : The 3-methylpyridine in 11 and N-methylimidazole in 14 enable potent PHD2 inhibition by coordinating Fe(II)/Mn(II) in the enzyme's active site. Imidazole derivatives exhibit superior activity due to stronger metal-binding capacity .
- Non-Chelating Substituents (12, 13): Thiophene (12) and phenol (13) lack metal-chelating groups, rendering them inactive against PHD2 .
Target Specificity via Aromatic Substituents
- 2,6-Difluorobenzoyl vs. 4-Methoxybenzoyl : While 8-(2,6-difluorobenzoyl) is hypothesized to enhance metabolic stability and target affinity (via fluorine's electronegativity), 8-(4-methoxybenzoyl) derivatives (e.g., CAS 1040672-21-6) may prioritize interactions with hydrophobic enzyme pockets .
- 2,3-Dihydroindenyl (WASp-targeting SMC #13, R6): This bulky substituent shifts activity to non-enzymatic targets (e.g., WASp degradation or mTOR modulation), highlighting substituent-driven target divergence .
Core Rigidity and Pharmacophore Integrity
Research Findings and Implications
PHD Inhibitors for Hypoxia-Related Disorders
The 2,6-difluorobenzoyl variant could optimize pharmacokinetics by balancing lipophilicity and metabolic stability compared to methylpyridine or methoxybenzoyl derivatives .
Non-Enzymatic Targets: WASp and Autophagy
The 2,3-dihydroindenyl substituent in WASp-targeting SMC #13 and R6 exemplifies structural tailoring for non-enzymatic targets. These compounds show promise in oncology and neurodegeneration, respectively, without cross-reactivity with PHDs .
Biological Activity
8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its biological activity is primarily attributed to its interaction with various molecular targets, making it a subject of extensive research.
Chemical Structure
The compound consists of a triazaspirodecane core with a difluorobenzoyl moiety and a benzyl group. This complex structure is essential for its biological interactions and pharmacological properties.
| Component | Description |
|---|---|
| Core Structure | Triazaspiro[4.5]decane |
| Functional Groups | Difluorobenzoyl and benzyl groups |
| Molecular Formula | C₁₄H₁₃F₂N₃O₂ |
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and acylation processes. The difluorobenzoyl group is introduced via Friedel-Crafts acylation, while the benzyl group is added through nucleophilic substitution reactions.
The biological activity of this compound is linked to its ability to interact with specific enzymes and receptors within biological systems. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of triazaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against a range of bacterial strains, suggesting that modifications in the structure can enhance their efficacy against pathogens .
Anticancer Properties
Some studies have highlighted the potential anticancer effects of this compound. It has been observed to inhibit cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines . The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor in various biochemical assays. For example, it has been reported to inhibit phospholipase D (PLD) activity effectively . This inhibition can lead to reduced invasive migration in cancer cells, highlighting its potential as an anti-metastatic agent.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several triazaspiro derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations .
- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by promoting apoptosis through the activation of caspase pathways . This suggests its potential as a therapeutic agent in oncology.
Q & A
Q. What are the established synthetic routes for 8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs?
The compound is synthesized via reductive amination of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core with substituted benzoyl groups. Key steps include Bucherer–Berg reactions for spirocyclic backbone formation and Ullmann couplings for aryl group introductions . Microwave-assisted synthesis using ketones, ammonium carbonate, and KCN in methanol/water is also reported for related hydantoin derivatives .
Q. How is structural characterization performed for this compound class?
Characterization relies on:
Q. What are the primary biological targets of this compound?
The compound class inhibits prolyl hydroxylase domain (PHD) enzymes (e.g., PHD2), modulating hypoxia-inducible factor (HIF) pathways for anemia treatment . Derivatives also target δ-opioid receptors with G protein bias, showing antinociceptive effects .
Q. What initial structure-activity relationship (SAR) insights guide optimization?
- A chelating group (e.g., pyridine) at the 2-position is critical for PHD inhibition; substitutions like thiophene or phenol abolish activity .
- Rigid spirocyclic cores enhance binding to aromatic and 2OG pockets in PHD2 .
Advanced Research Questions
Q. How are in vivo efficacy models designed to evaluate this compound’s therapeutic potential?
- Inflammation pain models : C57BL/6 mice with complete Freund’s adjuvant (CFA)-induced pain assess δ-opioid receptor-mediated antinociception .
- Hematologic malignancy models : Xenografts of human non-Hodgkin’s lymphoma (NHL) evaluate WASp degradation and tumor growth inhibition .
Q. What strategies improve target selectivity and reduce off-target effects?
Q. How do crystallographic studies inform SAR optimization?
X-ray structures of PHD2 complexes (e.g., Mn(II)-bound 8-(2,6-difluorobenzoyl) derivatives) reveal hydrogen bonding with Tyr-303/310, guiding hydroxyl group substitutions .
Q. How are contradictory activity data resolved for structurally similar analogs?
- Inactive imidazole-2,4-dione analogs (despite chelating groups) highlight the necessity of a rigid imidazolidine-2,4-dione core for PHD inhibition .
- Species-specific PK/PD variations require cross-validation in murine vs. primate models .
Q. What methods mitigate off-target liver toxicity (e.g., ALT elevation)?
Q. How is the compound integrated into combination therapies for synergistic effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
